molecular formula C28H28N6O4 B606530 CC-671 CAS No. 1618658-88-0

CC-671

Cat. No. B606530
M. Wt: 512.57
InChI Key: CWJLAVRXVFHDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-671 is a dual TTK protein kinase/CDC2-like kinase (CLK2) inhibitor with IC50s of 0.005 and 0.006 μM for TTK and CLK2, respectively .


Synthesis Analysis

CC-671 was discovered using a phenotypic screen for compounds that preferentially induced apoptosis in triple-negative breast cancer cell lines while sparing luminal breast cancer cell lines . Detailed in vitro kinase profiling shows CC-671 potently and selectively inhibits two kinases—TTK and CLK2 .


Molecular Structure Analysis

The chemical formula of CC-671 is C28H28N6O4 . It has an exact mass of 512.22 and a molecular weight of 512.570 . The computational molecule docking analysis suggests CC-671 has high binding affinity to the drug-binding site of ABCG2 .


Chemical Reactions Analysis

CC-671 potently inhibits the phosphorylation of KNL1 and SRp75, direct TTK and CLK2 substrates, respectively . It causes mitotic acceleration and modification of pre-mRNA splicing leading to apoptosis, consistent with cellular TTK and CLK inhibition .


Physical And Chemical Properties Analysis

CC-671 has a chemical formula of C28H28N6O4 and a molecular weight of 512.56 .

Scientific Research Applications

  • CC-671 was identified as a potent and selective inhibitor of TTK and CLK2 kinases, showing preferential apoptosis induction in TNBC cell lines while sparing luminal breast cancer cell lines. It demonstrates synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines and significant in vivo efficacy in TNBC xenograft models (Zhu et al., 2018).

  • A study highlighted the antiproliferative impact of CC-671 across a broad panel of cancer cell lines, including leukemia, lymphoma, and colorectal cancer. This supports the development of CC-671 for clinical trials, particularly for patients with specific types of cancer (Xu et al., 2018).

  • CC-671 is also an effective ABCG2 reversal agent, enhancing the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells. This suggests its potential role in overcoming ABCG2-mediated multidrug resistance (MDR), a significant challenge in cancer therapy (Wu et al., 2020).

  • Another study focused on CC-671's synthetic lethal approach in TNBC, further emphasizing its potential as a dual TTK and CLK2 inhibitor. It suggests that this unique inhibitory combination activity makes CC-671 a promising therapeutic candidate for TNBC (Zhu et al., 2018).

Safety And Hazards

CC-671 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Based on the data, CC-671 was moved forward for clinical development as a potent and selective TTK/CLK2 inhibitor in a subset of patients with triple-negative breast cancer . The unique inhibitory combination activity of a dual TTK/CLK2 inhibitor that preferably kills TNBC cells and shows synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines has been demonstrated .

properties

IUPAC Name

4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLAVRXVFHDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo-[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide

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